环状酪氨酸二肽

描述

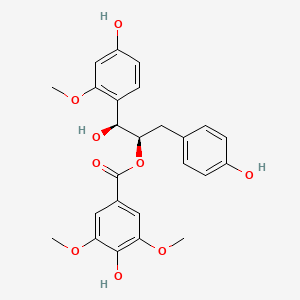

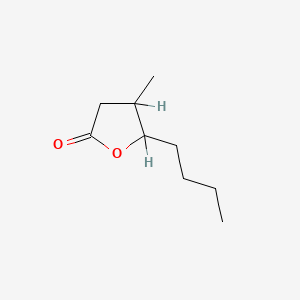

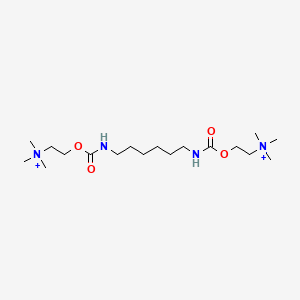

Cyclo(tyrosyl-tyrosyl) is a cyclic peptide consisting of two tyrosine residues that are linked together in a ring structure. It is an artificial peptide that has been studied for its potential therapeutic use in treating diseases such as cancer and Alzheimer's disease. The cyclic structure of the peptide makes it more stable than linear peptides, and it has been proposed as a potential drug carrier for targeted drug delivery. In addition, cyclo(tyrosyl-tyrosyl) has been studied for its potential use in diagnostics and as a biomarker for disease.

科学研究应用

手性敏感性研究

环状酪氨酸二肽已用于研究依赖金属核心的结构的手性敏感性 。环状酪氨酸二肽的碱金属配合物在低温离子阱条件下进行了研究。 结构基序在很大程度上取决于酪氨酸残基的相对手性 。

环状六肽的合成

环状酪氨酸二肽已被合成作为环状六肽 。 三肽活性酯、三肽叠氮化物和六肽叠氮化物的环化反应产生了所需的环状六肽 。这可能有助于开发新的基于肽的药物或材料。

胰凝乳蛋白酶水解

发现环状肽环状酪氨酸二肽被胰凝乳蛋白酶缓慢水解为三肽二甘氨酰酪氨酸 。这可能与了解此类肽在生物系统中的酶促分解有关。

可生物降解材料

环状酪氨酸二肽可被视为一种可生物降解的二醇,可用作有毒双酚(如双酚 A (BPA))的替代品,双酚 A (BPA) 是机械使用的 。 它可以作为可生物降解材料的一部分,例如罐头的食品接触表面层压板、金属容器盖、防御层压板和饰面、车辆部件、胶水、航空应用以及 PVC 管道的覆盖层 。

药物发现

环状酪氨酸二肽在 DrugBank 数据库中被列为一种实验性小分子 。 虽然其具体的药理特性没有详细说明,但它出现在该数据库中表明其在药物发现和开发方面的潜在应用 。

结构研究

环状酪氨酸二肽属于 2,5-二酮哌嗪类 。 可以研究其结构和性质,以更多地了解此类化合物,其中包括许多具有生物活性的分子 。

作用机制

Target of Action

The primary target of Cyclo(tyrosyl-tyrosyl) is the cytochrome P450 . Cytochrome P450s are a group of heme-containing proteins responsible for oxidation reactions on a wide range of substrates, contributing to the production of valuable natural products with limitless biotechnological potential .

Mode of Action

Cyclo(tyrosyl-tyrosyl) interacts with its targets in a unique way. The structural motif of this compound strongly depends on the relative chirality of the tyrosine residues . For residues of identical chirality, the cation interacts with one amide oxygen and one of the aromatic rings only . In contrast, for residues of opposite chirality, the metal cation is located in between the two aromatic rings and interacts with both of them .

Biochemical Pathways

Cyclo(tyrosyl-tyrosyl) is involved in several biochemical pathways. It is synthesized by Mycobacterium tuberculosis . The protein P9WPF9, also known as Cyclo(L-tyrosyl-L-tyrosyl) synthase, synthesizes this compound from L-tyrosyl-tRNA(Tyr), while the tRNA(Tyr) part from L-tyrosyl-tRNA(Tyr) becomes separated after the reaction .

Pharmacokinetics

The compound has a molecular weight of 326.35 and a density of 1.332±0.06 g/cm3 . It has a melting point of 279-280 °C and a boiling point of 724.4±55.0 °C .

Result of Action

The molecular and cellular effects of Cyclo(tyrosyl-tyrosyl)'s action are complex and depend on the specific context of its use. As a part of the biochemical pathways in Mycobacterium tuberculosis, it plays a crucial role in the metabolism of this bacterium .

属性

IUPAC Name |

3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPCLOGFGKJCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971679 | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-40-1 | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(tyrosyl-tyrosyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[(4-hydroxyphenyl)methyl]-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-sulfophenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1216235.png)

![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37-Pentadecahydroxy-46-[(3R,4S)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1216238.png)